Thorium

Catalog No.
S562427
CAS No.
7440-29-1
M.F
Th
M. Wt
232.038 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thorium

CAS Number

7440-29-1

Product Name

Thorium

IUPAC Name

thorium

Molecular Formula

Th

Molecular Weight

232.038 g/mol

InChI

InChI=1S/Th

InChI Key

ZSLUVFAKFWKJRC-UHFFFAOYSA-N

SMILES

[Th]

solubility

Insoluble in water; soluble in hydrochloric acid, sulfuric acid, aqua regia; slightly soluble in nitric acid
Solubility in water at 20 °C: none

Synonyms

232Th radioisotope, Th-232 radioisotope, Thorium-232

Canonical SMILES

[Th]

Thorium is a silvery-white, soft, and malleable metal classified as an actinide with the atomic number 90. It was first isolated in 1828 by the Swedish chemist Jons Jakob Berzelius, although its radioactive properties were not discovered until 1898 by Gerhard Schmidt and Marie Curie. The name "thorium" is derived from Thor, the Norse god of thunder. Thorium is notable for its high melting point of approximately 1750 °C (2023 K) and boiling point of about 4788 °C (5061 K)

" class="citation ml-xs inline" data-state="closed" href="https://www.vedantu.com/chemistry/thorium" rel="nofollow noopener" target="_blank"> . It is primarily found in nature as thorium-232, which is the most stable isotope and has a half-life of about 14.05 billion years, making it only slightly radioactive due to its long half-life
: Various thorium salts can be reacted with hydroxides or other reagents to produce thorium hydroxide or other compounds. For example, thorium hydroxide can be precipitated from solutions of thorium salts by adding alkali metal hydroxides .
  • Thermal Methods: Heating thorium oxide in the presence of chlorine gas can yield thorium tetrachloride .
  • Thorium is considered radioactive and can accumulate in biological systems, particularly in bones. Its primary isotope, thorium-232, decays slowly through alpha emission to radium, which poses potential health risks if ingested or inhaled over extended periods. While thorium itself is not highly toxic, its radioactive nature necessitates careful handling to avoid long-term exposure

    Research on thorium interactions focuses on its behavior in biological systems and environmental contexts. Studies indicate that thorium can accumulate in bones, leading to potential health risks associated with long-term exposure. Additionally, its chemical interactions with various acids and bases are critical for understanding its reactivity and applications in nuclear chemistry

    Thorium shares similarities with several other actinides and transition metals. Here are some comparable compounds:

    CompoundKey CharacteristicsUniqueness of Thorium
    UraniumRadioactive; used as nuclear fuelThorium has a longer half-life and breeds uranium-233 more efficiently.
    PlutoniumFissile material; used in nuclear weaponsThorium does not have fissile properties but can be converted into fissile uranium-233.
    ZirconiumCorrosion-resistant metal; used in nuclear reactorsThorium has higher melting points and distinct radioactive properties.
    CeriumRare earth element; used in catalystsThorium's radioactivity and potential for nuclear fuel applications set it apart.

    Thorium's unique combination of properties—especially its capability to breed fissile material and its high melting point—distinguishes it from other similar compounds within the actinide series

    Thorium is a chemical element with the atomic number 90, meaning each atom contains 90 protons in its nucleus [1]. The element has an atomic weight of 232.0381 atomic mass units, making it one of the heaviest naturally occurring elements [2] [3]. The electron configuration of thorium is [Rn] 6d² 7s², indicating that thorium has two electrons in the 6d orbital and two electrons in the 7s orbital beyond the radon core [8] [50].

    Thorium exhibits a single predominant oxidation state of +4 in almost all of its compounds, forming the Th⁴⁺ ion [1] [3]. This electropositive actinide demonstrates characteristic behavior dominated by this tetravalent state throughout its chemical interactions [1]. The element possesses an electronegativity of 1.3 on the Pauling scale, indicating moderate electron-attracting capability [2] [50].

    The nuclear properties of thorium are particularly noteworthy due to its radioactive nature [1]. All known thorium isotopes are unstable, with thorium-232 being the most stable isotope possessing a half-life of 1.405 × 10¹⁰ years, approximately three times the age of Earth [1] [43]. This isotope makes up virtually all natural thorium, accounting for 99.98% of naturally occurring thorium [45]. The decay process occurs through alpha particle emission, initiating the thorium decay series that ultimately terminates at stable lead-208 [1] [43].

    Atomic PropertyValueReference
    Atomic Number90 [1]
    Atomic Weight232.0381 u [2]
    Electron Configuration[Rn] 6d² 7s² [8]
    Oxidation State+4 [3]
    Electronegativity1.3 [2]
    Atomic Radius180 pm [49]
    Ionic Radius (Th⁴⁺)108 pm (6-coordinate) [49]

    The ionization energies of thorium demonstrate the progressive energy requirements for electron removal [2]. The first ionization energy is 587 kilojoules per mole, while subsequent ionization energies are 1110, 1930, and 2780 kilojoules per mole respectively [11]. These values reflect the increasing difficulty of removing electrons from the thorium atom as the positive charge increases [11].

    Thorium possesses seven naturally occurring isotopes, though none are stable [43]. Beyond thorium-232, other notable isotopes include thorium-230 with a half-life of 75,380 years, thorium-229 with a half-life of 7,917 years, and thorium-228 with a half-life of 1.92 years [43] [44]. The absorption cross-section for thermal neutrons of thorium-232 is 7.4 barns, nearly three times that of uranium-238, making it highly effective for neutron absorption processes [14] [46].

    Crystalline Structure and Morphology

    Thorium crystallizes in a face-centered cubic structure with the space group Fm-3m and space group number 225 [7]. The crystal structure exhibits a cubic close-packed arrangement, which is characteristic of many metallic elements [7]. The unit cell parameters are precisely defined with a = b = c = 508.42 picometers and all angles (α, β, γ) equal to 90.000 degrees [7].

    The metallic bonding within the thorium crystal lattice results in the characteristic properties of malleability and ductility [25]. The face-centered cubic structure allows for efficient packing of thorium atoms, contributing to the element's high density of 11.7 grams per cubic centimeter [2] [4]. The bond length between thorium atoms in the metallic structure is 359.5 picometers [49].

    Thorium exhibits remarkable morphological characteristics in its pure metallic state [25]. The metal appears as a silvery-white substance when freshly prepared, maintaining its lustrous appearance for several months under appropriate conditions [48]. However, thorium undergoes surface oxidation when exposed to air, forming a protective layer of thorium dioxide that causes the surface to tarnish from its original silver color to olive grey and eventually to black [1] [25].

    The crystalline morphology of thorium demonstrates significant stability across a wide temperature range [25]. The element maintains its face-centered cubic structure from room temperature up to its melting point, showing no polymorphic transitions that might complicate its metallurgical processing [25]. This structural stability contributes to the consistent physical and mechanical properties observed across different temperature ranges.

    Crystallographic PropertyValueReference
    Crystal SystemFace-Centered Cubic [7]
    Space GroupFm-3m [7]
    Space Group Number225 [7]
    Unit Cell Parameter a508.42 pm [7]
    Unit Cell Parameter b508.42 pm [7]
    Unit Cell Parameter c508.42 pm [7]
    Bond Length (Th-Th)359.5 pm [49]
    Coordination Number12 [7]

    The surface characteristics of thorium are influenced by its high reactivity with atmospheric components [25]. When finely divided, thorium becomes highly pyrophoric, capable of igniting spontaneously in air [25]. At elevated temperatures, thorium metal ignites and burns with a brilliant white flame, demonstrating the high exothermic nature of its oxidation reaction [25] [48].

    Thermodynamic Properties

    Thorium exhibits exceptional thermodynamic properties that distinguish it among metallic elements [2] [11]. The melting point of thorium is 1750°C (2023 K), while its boiling point reaches 4785°C (5058 K), providing one of the widest liquid ranges among all metals [2] [11] [25]. This extensive liquid range, spanning over 3000°C, makes thorium particularly useful for high-temperature applications [25].

    The heat capacity of thorium has been extensively studied across various temperature ranges [10] [16]. At 298.15 K, the specific heat capacity is 26.24 joules per mole per kelvin, with values increasing systematically with temperature [16]. Detailed calorimetric measurements have established the heat capacity relationship as Cp = 17.060 + 18.06(10⁻⁴)T - 2.5166(10⁵)/T² for the temperature range 298-1200 K [10].

    The thermodynamic functions of thorium demonstrate consistent behavior across temperature ranges [10]. The enthalpy values increase linearly with temperature, while entropy changes follow predictable thermodynamic relationships [10]. The heat of fusion for thorium is 16.1 kilojoules per mole, indicating moderate energy requirements for phase transition from solid to liquid [12] [11]. The heat of vaporization is substantially higher at 514.4 kilojoules per mole, reflecting the strong metallic bonding within the liquid phase [12] [11].

    Thermodynamic PropertyValueReference
    Melting Point1750°C (2023 K) [2]
    Boiling Point4785°C (5058 K) [2]
    Heat of Fusion16.1 kJ/mol [12]
    Heat of Vaporization514.4 kJ/mol [12]
    Specific Heat (298 K)0.12 J/g·K [12]
    Thermal Conductivity54 W/(m·K) [11]
    Thermal Expansion11 × 10⁻⁶ K⁻¹ [11]

    Thermal conductivity measurements reveal thorium's moderate heat transport capabilities [13] [15]. The thermal conductivity value of 54 watts per meter per kelvin at room temperature places thorium in the middle range among metallic elements [11] [13]. High-purity thorium samples demonstrate enhanced thermal conductivity with characteristic temperature dependence, showing maximum thermal conductivity near 10 K and relatively constant values from 70 to 200 K [13].

    The thermal expansion coefficient of thorium is 11 × 10⁻⁶ per kelvin, indicating moderate dimensional changes with temperature variation [11]. This relatively low thermal expansion coefficient contributes to dimensional stability across temperature ranges, which is advantageous for engineering applications requiring thermal cycling [11].

    Thermodynamic stability studies indicate that thorium dioxide has exceptionally favorable properties [14]. Thorium dioxide exhibits higher thermal conductivity and lower coefficient of thermal expansion compared to uranium dioxide, making it superior for high-temperature applications [14]. The melting point of thorium dioxide reaches 3300 K, representing one of the highest melting points among all oxides [10].

    Electrical and Magnetic Behavior

    The electrical properties of thorium demonstrate typical metallic conductor characteristics with specific quantitative parameters [19] [22]. The electrical resistivity of thorium at 20°C is 157 nano-ohm meters, indicating moderate electrical conductivity among metallic elements [19]. The temperature coefficient of electrical resistivity is 0.0040 per kelvin over the temperature range 0-100°C, showing predictable temperature dependence [22].

    Electrical conductivity measurements reveal thorium's behavior as a metallic conductor [11] [18]. The electrical conductivity value of 0.0653 × 10⁶ per centimeter ohm demonstrates adequate current-carrying capability [50]. Temperature-dependent electrical resistivity studies on high-purity thorium samples show systematic variations with temperature, following typical metallic behavior patterns [13].

    The magnetic properties of thorium are characterized by weak paramagnetism [20] [21]. Magnetic susceptibility measurements conducted over the temperature range 130-300 K reveal a constant paramagnetic susceptibility of +0.410 ± 0.002 electromagnetic units per gram [20]. This temperature-independent paramagnetic behavior contrasts with the elastic property changes observed near 253 K, indicating different underlying mechanisms [20].

    Electrical and Magnetic PropertyValueReference
    Electrical Resistivity (20°C)157 nΩ·m [19]
    Temperature Coefficient0.0040 K⁻¹ [22]
    Electrical Conductivity0.0653 × 10⁶ (cm·Ω)⁻¹ [50]
    Magnetic Susceptibility+0.410 ± 0.002 emu/g [20]
    Magnetic BehaviorParamagnetic [20]

    Detailed electrical resistivity studies on thorium-magnesium eutectic alloys provide insight into thorium's electrical behavior in alloy systems [18]. The electrical resistivity properties of polycrystalline 39 weight percent thorium-magnesium eutectic demonstrate how thorium's electrical characteristics modify in metallurgical combinations [18].

    The paramagnetic nature of thorium results from unpaired electrons in the 5f and 6d orbitals [20]. The magnetic susceptibility remains essentially constant across the measured temperature range, indicating that the paramagnetic contribution is not significantly affected by thermal energy variations [20]. This behavior is consistent with the electronic structure of thorium, where the 5f electrons contribute to the magnetic moment [20].

    Electronic transport properties in thorium demonstrate the typical characteristics of actinide metals [13]. The electronic contribution to thermal conductivity follows the Wiedemann-Franz law at moderate temperatures, while deviations occur at very low temperatures due to phonon-electron scattering mechanisms [13]. The ideal electronic thermal resistivity varies proportionally to the square of temperature from 14 to 25 K, consistent with electron-phonon scattering theory [13].

    Mechanical Properties and Metallurgy

    Thorium exhibits distinctive mechanical properties that reflect its metallic nature and crystal structure [25] [27]. The element is characterized as moderately soft and highly malleable, allowing for extensive deformation without fracture [1] [25]. The ductility of thorium enables significant plastic deformation, making it suitable for various metallurgical processing techniques [25].

    The hardness values of thorium span a considerable range depending on purity and processing conditions [25] [27]. Vickers hardness measurements range from 295 to 685 megapascals, while Brinell hardness values extend from 390 to 1500 megapascals [25] [27]. The Mohs hardness is rated at 3.0, indicating relatively soft characteristics compared to many structural metals [25].

    Elastic properties of thorium demonstrate moderate stiffness characteristics [11] [25]. The Young's modulus is 79 gigapascals, indicating moderate resistance to elastic deformation [11] [25]. The shear modulus of 31 gigapascals and bulk modulus of 54 gigapascals complete the elastic constants that define thorium's mechanical response to applied stresses [11] [25]. The Poisson's ratio of 0.27 indicates typical metallic behavior in lateral strain response [11] [25].

    Mechanical PropertyValueReference
    Young's Modulus79 GPa [11]
    Shear Modulus31 GPa [11]
    Bulk Modulus54 GPa [11]
    Poisson's Ratio0.27 [11]
    Vickers Hardness295-685 MPa [25]
    Brinell Hardness390-1500 MPa [25]
    Mohs Hardness3.0 [25]
    Tensile Strength219 MPa [27]
    Yield Strength144 MPa [27]
    Elongation at Break34% [27]

    Tensile properties of thorium reveal moderate strength characteristics [27]. The ultimate tensile strength reaches 219 megapascals for as-cast material containing 0.02 to 0.08% carbon [27]. The yield strength at 0.2% strain is 144 megapascals, indicating the stress level for permanent deformation onset [27]. The elongation at break of 34% demonstrates significant ductility before failure [27].

    Metallurgical processing of thorium presents unique challenges due to its high melting point and chemical reactivity [41]. Thorium powder consolidation typically employs vacuum hot pressing and cold pressing followed by vacuum sintering [41]. The calcium reduction of thorium oxide and thermal reduction of halides by sodium represent primary production methods for thorium powder [41].

    Fabrication techniques for thorium involve specialized approaches due to its nuclear properties [40] [41]. Machining operations require careful consideration of the radioactive nature of thorium, with specific protocols for handling and processing [40]. The consolidation of various thorium forms, including hydride process powder, electrolytic powder, and calcium-reduced powder, has been extensively studied for optimizing mechanical properties [41].

    Thorium's metallurgical behavior in alloy systems demonstrates significant potential for property enhancement [25] [38]. The addition of thorium to magnesium alloys provides greater strength and creep resistance at high temperatures [2] [38]. Thorium also serves as an alloying element in tungsten filaments for electrical applications, where it improves performance characteristics [38].

    The fatigue strength of thorium is 97.0 megapascals under reversed bend test conditions, indicating moderate resistance to cyclic loading [27]. The compressive strength approximates the tensile strength at 220 megapascals, showing similar behavior in compression and tension [27]. These mechanical properties position thorium as suitable for specialized applications requiring moderate strength combined with excellent ductility [27].

    Superconductivity Phenomena

    Thorium demonstrates superconducting behavior at cryogenic temperatures, representing a significant aspect of its physical properties [29] [22]. The superconducting transition temperature of elemental thorium is 1.36-1.40 K, placing it among the conventional low-temperature superconductors [22] [29]. Detailed measurements confirm that thorium becomes a superconductor with properties consistent with Bardeen-Cooper-Schrieffer theory [29].

    The superconducting parameters of thorium have been precisely determined through low-temperature susceptibility and specific heat measurements [29]. The electronic specific heat coefficient γ is 4.31 ± 0.05 millijoules per mole per kelvin squared, while the Debye temperature is 163.3 ± 0.7 K [29]. The ratio of superconducting electronic specific heat to normal state electronic specific heat agrees well with theoretical predictions [29].

    Critical magnetic field measurements reveal thorium's superconducting response to applied magnetic fields [22]. The critical magnetic field strength ranges from 157 to 163 Oersted, defining the maximum magnetic field that thorium can exclude while maintaining superconductivity [22]. These values establish the practical limits for superconducting applications of thorium [22].

    Superconducting PropertyValueReference
    Critical Temperature1.36-1.40 K [22] [29]
    Critical Magnetic Field157-163 Oe [22]
    Electronic Specific Heat Coefficient4.31 ± 0.05 mJ/mol·K² [29]
    Debye Temperature163.3 ± 0.7 K [29]

    Recent theoretical investigations have explored thorium's superconductivity under high pressure conditions [31]. Computational studies predict that the superconducting critical temperature of face-centered cubic thorium decreases gradually with increasing pressure [31]. However, theoretical proposals suggest that introducing light element doping without changing the face-centered cubic framework could enhance superconductivity significantly [31].

    Thorium-based compounds exhibit enhanced superconducting properties compared to elemental thorium [30] [32]. Thorium decahydride (ThH₁₀) represents a remarkable achievement in high-temperature superconductivity, with a critical temperature of 161 K under high pressure conditions [30] [32]. This compound demonstrates superconductivity at -112°C under 1.7 million atmospheres pressure, representing a substantial improvement over elemental thorium [33].

    The superconducting mechanism in thorium compounds involves complex interactions between thorium cations and the surrounding lattice structure [34] [36]. Theoretical analyses suggest that thorium compounds with specific crystallographic arrangements enable electron lone pair formation on thorium cations [34]. These electron lone pairs can become delocalized over three-dimensional networks, potentially creating supercurrent pathways [34].

    Experimental verification of thorium's superconductivity has been achieved through multiple measurement techniques [29]. Magnetic susceptibility measurements demonstrate the characteristic diamagnetic behavior below the transition temperature [29]. Specific heat measurements reveal the expected jump at the superconducting transition, confirming bulk superconductivity rather than surface effects [29].

    The pressure dependence of thorium's superconducting properties reveals complex structural relationships [31]. While the superconducting critical temperature of elemental thorium decreases under pressure, the discovery of novel thorium phases under extreme conditions opens possibilities for enhanced superconducting behavior [31]. Theoretical predictions suggest that thorium boride compounds could achieve superconducting critical temperatures of 12.4 K under ambient pressure [31].

    Thorium, with atomic number 90, possesses a unique electronic structure that fundamentally governs its chemical behavior [1] [2]. The ground state electronic configuration of thorium is [Rn] 6d² 7s², which represents an anomalous configuration among the early actinides [3] [4]. This configuration arises because the 5f and 6d subshells are very close in energy, even more so than the corresponding 4f and 5d subshells in the lanthanides [5].

    The thorium atom contains 90 electrons distributed across its electron shells with the structure 2.8.18.32.18.10.2 [4]. Four atomic orbitals are theoretically available for valence electrons: 5f, 6d, 7s, and 7p [1]. However, the 7p orbitals are greatly destabilized and remain unoccupied in the ground state [1]. In metallic thorium, the [Rn] 5f¹ 6d¹ 7s² configuration exists as a low-lying excited state, contributing to the broad energy band and covalent character observed in thorium compounds [5].

    The valence electrons in thorium primarily reside in the 6d² and 7s² orbitals, giving thorium four valence electrons available for chemical bonding [1] [6] [7]. This electronic arrangement significantly influences thorium's chemical reactivity and bonding preferences, distinguishing it from other actinides where 5f orbitals play more prominent roles in bonding [8].

    Predominant +4 Oxidation State

    The +4 oxidation state represents the most stable and predominant oxidation state of thorium [2] [9] [10]. This exceptional stability arises from the complete removal of all four valence electrons (6d² 7s²), resulting in the electronic configuration [Rn] 5f⁰ 6d⁰ for Th⁴⁺ [10]. The tetrahedral thorium(IV) ion exhibits remarkable thermodynamic stability, making it the dominant species in aqueous solutions and most thorium compounds [11].

    Thorium(IV) compounds demonstrate exceptional chemical stability across a wide range of conditions [9]. The oxide ThO₂ (thorium dioxide) exemplifies this stability, possessing an extremely high melting point and serving as a refractory material in high-temperature applications [11]. Similarly, thorium tetrachloride (ThCl₄) and thorium nitrate [Th(NO₃)₄] represent typical examples of stable thorium(IV) compounds [12] [13].

    The ionic radius of Th⁴⁺ is approximately 94 pm, which facilitates high coordination numbers ranging from 8 to 12 in various coordination environments [14]. This large ionic size, combined with the absence of f-electrons, results in primarily electrostatic interactions with ligands, although some covalent character is observed due to the spatial extent of the 6d orbitals [15] [16].

    The electropositive nature of thorium in the +4 state leads to strong interactions with hard donor atoms, particularly oxygen and fluorine [17]. The standard reduction potential for the Th⁴⁺/Th couple is +1.90 V versus the standard hydrogen electrode, indicating the strong thermodynamic preference for the +4 oxidation state [18] [19].

    Low Oxidation States (+3, +2) and their Stability

    While thorium chemistry is dominated by the +4 oxidation state, lower oxidation states (+3 and +2) have been documented, albeit with significantly reduced stability [20] [21] [22]. The thorium(III) oxidation state, with electronic configuration [Rn] 5f⁰ 6d¹, represents a moderately stable but rare oxidation state that requires careful synthetic conditions and stabilizing ligand environments [20].

    The first structurally characterized thorium(III) complex was reported three decades ago, and since then, accounts of Th(III) complexes have continued to increase in frequency [20] [21]. These complexes typically require bulky, electron-donating ligands such as substituted cyclopentadienyl groups to provide kinetic and thermodynamic stabilization [23] [24]. Examples include complexes of the type [Th(Cp″)₃] where Cp″ = C₅H₃(SiMe₃)₂ [24].

    Thorium(II) complexes represent an even more remarkable achievement in low-valent actinide chemistry [25] [26]. The first Th(II) complexes were isolated in 2015, representing a significant milestone in actinide chemistry [25]. These complexes possess the formal electronic configuration [Rn] 5f⁰ 6d², though computational studies suggest that the reduction often occurs at ligand-centered orbitals rather than purely metal-centered reduction [25] [26].

    The stability of low oxidation state thorium complexes depends critically on the ligand environment. Redox-active ligands can stabilize apparent low oxidation states by storing electrons in ligand-centered orbitals while maintaining the metal in a higher formal oxidation state [25] [26]. This phenomenon has been demonstrated in arene-tethered tris(siloxide) tripodal frameworks that enable two-electron redox chemistry at thorium centers [25].

    Recent electrochemical studies have provided quantitative data on the stability of these low oxidation states. The Th(IV)/Th(III) reduction potentials range from -2.96 to -3.32 V versus ferrocene/ferrocenium in organometallic complexes [27] [28]. Remarkably, the Th(III)/Th(II) couple occurs at similar potentials (-2.84 to -2.85 V), suggesting that sequential one-electron reductions can access the thorium(II) state [28] [29].

    Electrochemical Behavior

    The electrochemical properties of thorium reveal complex redox behavior that varies significantly with the chemical environment and supporting ligands [30] [31]. In molten salt systems, thorium exhibits well-defined electrochemical behavior that has been extensively studied for nuclear fuel reprocessing applications.

    In lithium chloride-potassium chloride (LiCl-KCl) eutectic melts, thorium(IV) undergoes reduction to metallic thorium through a single four-electron transfer process [30] [31]. Cyclic voltammetry and square-wave voltammetry studies demonstrate that this reduction occurs at -1.54 V versus the reference electrode, proceeding through an irreversible reaction controlled by nucleation processes [30]. The diffusion coefficient of thorium ions in molten LiCl-KCl at 723 K has been determined as 3.7 ± 0.2 × 10⁻⁵ cm²·s⁻¹ [31].

    Electromotive force (EMF) measurements in molten chloride systems have provided thermodynamic data for thorium electrochemistry. The standard apparent potential for the Th(IV)/Th couple in LiCl-KCl eutectic at 723 K is -2.582 V versus Cl₂/Cl⁻ [31]. The activity coefficient of ThCl₄ in this system is remarkably low (~5 × 10⁻⁴), confirming the strong tendency of Th(IV) to form chloride complexes in chloride melts [31].

    In molecular systems, the electrochemical behavior of thorium depends heavily on the ligand environment [27] [28] [29]. Organometallic thorium complexes containing cyclopentadienyl ligands exhibit reversible redox behavior under carefully controlled conditions [23] [28]. The reduction potentials correlate with the electron-donating abilities of the cyclopentadienyl substituents, with more electron-rich ligands facilitating reduction to lower oxidation states [28] [29].

    Spectroelectrochemical studies have provided insight into the mechanisms of thorium reduction in molecular complexes [28]. UV-visible spectroelectrochemistry combined with reactions using elemental barium as a reducing agent indicates that thorium complexes undergo sequential one-electron transformations rather than concerted multi-electron processes [28].

    Reactivity with Elements and Compounds

    Thorium metal exhibits high reactivity toward a wide range of elements and compounds, reflecting its electropositive nature and strong reducing properties [9] [11] [5]. The reactivity patterns provide fundamental insights into thorium's chemical behavior and its potential applications.

    Reaction with Oxygen and Air: Finely divided thorium metal is pyrophoric in air, igniting spontaneously to form thorium dioxide (ThO₂) [9] [11]. The reaction proceeds according to:

    Th + 2O₂ → ThO₂ + 2O

    Even bulk thorium metal tarnishes rapidly in air, developing a protective oxide layer that appears olive-gray or black [11]. This oxide formation significantly influences thorium's surface chemistry and can affect experimental results in nuclear applications where thin thorium foils are employed [18].

    Reaction with Water: Thorium reacts slowly with water to produce thorium dioxide and hydrogen gas [13]. The reaction rate depends on temperature and the surface area of the metallic thorium. The reaction follows:

    Th + 2H₂O → ThO₂ + 2H₂

    Reactions with Non-metals: Thorium demonstrates vigorous reactivity with hydrogen, nitrogen, halogens, and sulfur at elevated temperatures [5]. With hydrogen, thorium forms thorium dihydride (ThH₂), while reaction with nitrogen produces thorium nitride (ThN) [5]. The halogen reactions yield the corresponding thorium tetrahalides (ThF₄, ThCl₄, ThBr₄, ThI₄), with fluoride formation being particularly favorable [12] [5].

    Acid Reactions: Thorium readily dissolves in mineral acids, including hydrochloric acid, nitric acid, and sulfuric acid [13]. These reactions typically produce thorium(IV) salts with the simultaneous evolution of hydrogen gas:

    Th + 4HCl → ThCl₄ + 2H₂
    Th + 4HNO₃ → Th(NO₃)₄ + 2H₂

    Novel Reactivity of Thorium Nitrides: Recent studies have revealed that thorium nitrides exhibit remarkable reactivity toward carbon monoxide, cleaving CO under ambient conditions to yield cyanide ions [32]. This unprecedented reactivity demonstrates the potential for thorium nitride complexes in small molecule activation chemistry.

    The reactivity patterns demonstrate thorium's strong reducing character and its preference for forming ionic compounds with electronegative elements. The high reactivity necessitates careful handling procedures and inert atmosphere techniques for thorium metal manipulation.

    Complex Formation Tendencies

    Thorium exhibits exceptional complex formation tendencies, particularly with hard donor ligands, resulting in coordination compounds with diverse structures and high coordination numbers [15] [16] [17]. The large ionic radius of Th⁴⁺ (94 pm) and its high charge density create favorable conditions for forming stable complexes with multiple ligands [14].

    Coordination Numbers and Geometries: Thorium commonly exhibits coordination numbers ranging from 6 to 12, with 8, 9, and 10 being most prevalent [15] [16] [33]. The high coordination numbers arise from the large size of the thorium ion and the absence of crystal field stabilization effects associated with f-electron configurations [16]. Common coordination geometries include square antiprismatic (8-coordinate), tricapped trigonal prismatic (9-coordinate), and bicapped square antiprismatic (10-coordinate) [16] [34].

    Aqueous Coordination Chemistry: In aqueous solution, thorium typically exists as the highly hydrated [Th(H₂O)₉]⁴⁺ ion [15] [16]. Extended X-ray Absorption Fine Structure (EXAFS) studies have confirmed coordination numbers of 11.6-12.7 with Th-O bond distances of 2.44-2.46 Å for the thorium aqua ion [15]. The high coordination number reflects the strong electrostatic interactions between the highly charged thorium center and water molecules.

    Halide Complexes: Thorium forms extensive series of halide complexes with varying stoichiometries and coordination modes [12] [16] [34]. In chloride systems, complexes range from chloride-deficient [Th(H₂O)₇Cl₂]²⁺ to chloride-rich [Th(H₂O)₂Cl₆]²⁻ species [34]. The chloride distribution around the thorium center depends on factors such as pH, chloride concentration, and the presence of hydrogen bond donors in the outer coordination sphere [34].

    Chelating Ligand Complexes: Thorium shows strong affinity for multidentate chelating ligands, particularly those containing oxygen and nitrogen donor atoms [16] [17]. Aminopolycarboxylate ligands such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) form highly stable complexes with thorium [16]. The stability order for various chelating ligands follows: iminodiacetate > oxydiacetate > thiodiacetate > succinate, reflecting both chelate ring dimensions and donor atom hardness [17].

    Organometallic Complexes: The development of thorium organometallic chemistry has revealed remarkable structural diversity and reactivity [23] [35] [36]. Cyclopentadienyl complexes represent a particularly well-studied class, with examples ranging from simple Cp₃Th⁺ ions to complex multinuclear assemblies [23] [28]. Recent work has demonstrated that formate ligands can generate unexpected structural complexity, producing everything from discrete clusters to three-dimensional coordination frameworks [35].

    Coordination Polymers and Frameworks: Thorium's high coordination number preference and bridging ligand capabilities enable the formation of extended coordination polymers [35] [16]. Six novel thorium formate complexes have been synthesized with structures ranging from zero-dimensional clusters to three-dimensional frameworks, demonstrating the versatility of thorium in supramolecular assembly [35].

    Electronic Structure Effects in Bonding: Computational studies reveal that thorium-ligand interactions involve significant contributions from both 6d and 7s orbitals, with minimal participation of 5f orbitals in most bonding situations [8]. This electronic structure leads to predominantly electrostatic bonding with some covalent character, distinguishing thorium from later actinides where f-orbital participation becomes more significant [37].

    Physical Description

    Solid
    GREY-WHITE METAL POWDER

    Color/Form

    Soft gray-white metal; cubic
    Grayish-white, lustrous, radioactive, metal; somewhat ductile and malleable

    Boiling Point

    4788 °C

    Density

    11.7 g/cu cm
    Relative density (water = 1): 11.7

    Melting Point

    1750 °C

    UNII

    60YU5MIG9W

    GHS Hazard Statements

    Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
    H272 (100%): May intensify fire;
    oxidizer [Danger Oxidizing liquids;
    Oxidizing solids];
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    1 Pa at 2360 °C; 10 Pa at 2634 °C; 100 Pa at 2975 °C; 1 kPa at 3410 °C; 10 kPa at 3986 °C; 100 kPa at 4782 °C

    Pictograms

    Health Hazard Irritant

    Oxidizer;Irritant;Health Hazard

    Impurities

    The purest specimens often contain several tenths of a percent of the oxide.
    The crude alloy contains 4.1-7.0% Zn.

    Other CAS

    7440-29-1

    Associated Chemicals

    THORIUM-228;14274-82-9
    Radon-220; 22481-48-7

    Wikipedia

    Thorium

    Use Classification

    Chemical Classes -> Inorganic substances, Radionuclides (radioactive materials)
    Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

    Methods of Manufacturing

    ... The route to thorium metal is ... reaction of the oxide or a halide with metals, electrolysis in molten salts, or thermal decomposition of a halide. The principal reactions that have led to production processes are: ... 1) Electrolysis of fused salts: KThF5 in NaCl; ThF4 in NaCl - KCl; ThCl4 in NaCl - KCl. 2) Reduction with reactive metals: ThO2 with Ca; ThCl4 with Mg; ThF4 with Ca. 3) Thermal dissociation of ThI4. ... The following four production methods have been tested on a full scale: (1) reduction of fluorides and chlorides; (2) reduction of ThO2; (3) thermal decomposition of ThI4; and (4) fused salt electrolysis.
    It can be obtained by reducing thorium oxide with calcium, by electrolysis of anhydrous thorium chloride in fused mixture of sodium and potassium chlorides, by calcium redn of thorium tetrachloride mixed with anhydrous zinc chloride, and by redn of thorium tetrachloride with alkali metal.
    (1) Reduction of thorium dioxide with calcium, (2) fused salt electrolysis of the double fluoride ThF4.KF. The product of both processes is thorium powder, fabricated into the metal by powder metallurgy techniques. Hot surface decomposition of the iodide produces crystal bar thorium.
    To make small samples of ultrapure thorium metal, the van Arkel de Bor process has been used. Lower purity thorium metal and a small amount of iodine or of thorium iodide are confined in moderately heated evacuated vessel. Thorium iodide vapors pass to a very hot surface, eg, a tungsten filament, where they decompose and deposit the metal. The iodine vapors recycle to the lower purity thorium and then react forming fresh metal iodide, and the cycle continues.
    For more Methods of Manufacturing (Complete) data for THORIUM, ELEMENTAL (7 total), please visit the HSDB record page.

    General Manufacturing Information

    Thorium: ACTIVE
    The principal production stages are the concentration of thorium minerals, extraction of thorium from them, purification, and conversion to the metal or desired compounds, usually ThO2.
    Monazite is the most common and commercially important thorium bearing mineral. ... Monazite sand is separated from other sands by physical or mechanical means following dredging operations. ... The metallurgical extraction of monazite sand concentrates for producing lighting mantle-grade thorium consists of digestion with hot, fuming sulfuric acid for several hours. The resulting mass is diluted with water which dissolves thorium, ... . Neutralization of liquor precipitates thorium phosphate ... . Instead of selective precipitation, the impure concentrate may be further treated by a liq-liq extraction process to yield reactor grade thorium.
    (1985) Thorium product used and produced by the domestic industry came from imports, industry and government stocks
    Source: Monazite, thorite. It is about as abundant as lead.
    Domestic mine production of thorium-bearing monazite ceased at the end of 1994 as world demand for ores containing naturally occurring radioactive thorium declined.

    Analytic Laboratory Methods

    AOAC Method 993.14. Trace Elements in Waters and Wastewaters by Inductively Coupled Plasma/Mass Spectrometric Method.
    EMSLC Method 200.8. Determination of Trace Elements in Waters by Inductively Coupled Plasma and Mass Spectrometry Revision 5.4, May 1994. Detection limit= 0.1 ug/l.
    AOB Method I-001-1. Metals in Soils and Sediments by X-Ray Fluorescence. Quantitation limit= 15.0 ppm.

    Clinical Laboratory Methods

    Determination of thorium in bone ash by the use of the dye Arsenazo III ... can measure as little as 1 ug under suitable conditions. Because of gross amt of calcium & phosphate, preliminary separation is necessary. Di(2-ethylhexyl) phosphoric acid is used as thorium extractant from the ash. Ashing is done at 750 °C followed by soln in nitric acid, the Di(2-ethylhexyl) phosphoric acid stripped with ammonium carbonate, acidified Arsenazo III added, and absorbance measured at 660 mu. Beer's law is obeyed up to 4 ug thorium. The procedure should be adaptable to soft tissues. ... /Total thorium/

    Storage Conditions

    Dry finely divided tantalum, thorium, titanium, zirconium metals, or titanium-nickel, zirconium-copper alloys are not normally shock-sensitive. However, if they are enclosed in glass bottles which break on impact, ignition will occur. Storage of these materials moist & in metal containers is recommended.

    Stability Shelf Life

    When pure it is air-stable.

    Dates

    Last modified: 04-14-2024

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